1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL
Description
Historical Context and Development of Pyrazolo[3,4-d]pyrimidine Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a pharmacophoric motif in the late 20th century, with early work focusing on its structural analogy to purine nucleobases. Initial synthetic efforts, such as those described by Liao et al., utilized solid-phase Aza-Wittig reactions to construct the core ring system. The discovery of kinase inhibitory properties in the 2000s, particularly against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), catalyzed intensive research into derivatives like 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Key milestones include:
Taxonomic Classification within Heterocyclic Compound Systems
This compound belongs to three distinct chemical taxonomies:
The 2-chlorophenyl substituent at N1 creates distinct electronic effects that influence both reactivity and biological activity compared to unsubstituted analogs.
Structural Significance in Nitrogen-Containing Heterocycle Research
The molecular architecture of this compound exhibits several critical features:
- Planar conjugated system : The fused bicyclic core enables π-π stacking interactions with protein aromatic residues
- Hydrogen-bonding capacity : The hydroxyl group at position 4 serves as both hydrogen donor and acceptor
- Chlorophenyl pharmacophore : Enhances lipophilicity and directs molecular orientation in kinase binding pockets
Comparative analysis with related structures:
$$
\text{Bioisosteric replacement} = \begin{cases}
\text{Purine base} & \rightarrow \text{Pyrazolo[3,4-d]pyrimidine} \
\text{Adenine N1} & \rightarrow \text{Chlorophenyl substituent} \
\text{Ribose oxygen} & \rightarrow \text{Hydroxyl group}
\end{cases}
$$
Research Applications in Chemical and Biological Sciences
Recent studies demonstrate three primary applications:
A. Kinase Inhibition
The compound shows nanomolar inhibition of EGFR (IC₅₀ = 0.016 μM) and CDK2 (IC₅₀ = 6-99 nM against HCT-116 cells). Structural modifications at positions 4 and 6 modulate selectivity between kinase families.
B. Anticancer Drug Development
Derivatives exhibit potent cytotoxicity profiles:
| Cell Line | IC₅₀ Range (nM) | Reference |
|---|---|---|
| MCF-7 (breast) | 45-97 | |
| HCT-116 (colon) | 6-99 | |
| A549 (lung) | 8.21 μM |
C. Synthetic Methodology Development
Novel routes employing:
IUPAC Nomenclature and Structural Classification
The systematic name derives from hierarchical ring numbering:
$$
\text{this compound} = \begin{cases}
\text{Parent: pyrazolo[3,4-d]pyrimidine} \
\text{Substituent 1: 2-chlorophenyl at N1} \
\text{Substituent 2: hydroxyl at C4}
\end{cases}
$$
Key structural identifiers:
Bioisosteric Relationship to Purine Nucleobases
The compound serves as a non-classical bioisostere through:
- Shape mimicry : Overlap with adenine in kinase ATP-binding sites (RMSD < 1.2Å)
- Electronic similarity : Comparable dipole moments to adenine (2.3 vs. 2.1 Debye)
- Hydrogen-bond topology : hydroxyl group replicates N9-H interaction in purine-protein complexes
This bioisosterism enables competitive inhibition of purine-binding enzymes while avoiding metabolic degradation pathways.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQCFUBRJDCYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Reaction of Substituted Pyrazoles with Nitriles or Esters
One common synthetic route involves the reaction of N1-substituted-5-amino-4-cyanopyrazoles with malononitrile or diethylmalonate under basic conditions (sodium ethoxide in ethanol), leading to the formation of 6-substituted pyrazolo[3,4-d]pyrimidines. The reaction is typically refluxed for several hours (e.g., 7 hours) and then cooled to precipitate the product, which is collected by filtration and recrystallized for purification.
- Reaction conditions:
- Reagents: N1-substituted-5-amino-4-cyanopyrazole and malononitrile or diethylmalonate
- Base: Sodium ethoxide (prepared by sodium metal in absolute ethanol)
- Solvent: Absolute ethanol
- Temperature: Reflux (~78 °C)
- Time: 7 hours reflux, then cooling overnight
- Yield: Typically ranges from 60% to 82%
- Purification: Filtration, washing with ethanol, recrystallization from ethanol or ethanol-water mixtures
This method yields pyrazolo[3,4-d]pyrimidine derivatives with various substitutions, and the hydroxyl group at the 4-position can be introduced or retained depending on the starting materials and conditions.
Aromatic Nucleophilic Substitution on Dichloro-Substituted Precursors
Another approach involves aromatic nucleophilic substitution reactions on dichloro-substituted pyrazolo[3,4-d]pyrimidine derivatives. For example, the reaction of 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline in absolute ethanol under reflux for 5 hours leads to substitution at the 4-position, forming amino-substituted derivatives.
- Reaction conditions:
- Reagents: Dichloro-substituted pyrazolo[3,4-d]pyrimidine and substituted aniline (e.g., 3-chloroaniline)
- Solvent: Absolute ethanol
- Temperature: Reflux
- Time: 5 hours
- Work-up: Cooling to crystallize product, filtration, washing with water, recrystallization from ethanol
- Yield: Around 65%
- Characterization: Confirmed by NMR and elemental analysis
Though this method is primarily used for amino derivatives, it demonstrates the feasibility of substitution at the 4-position on the pyrazolo[3,4-d]pyrimidine ring, which can be adapted for hydroxyl substitution through subsequent transformations.
Hydrolysis of Phosphoryl Chloride Activated Intermediates
A further method involves the reaction of pyrazolo[3,4-d]pyrimidine precursors with phosphoryl chloride in anhydrous DMF at elevated temperatures (70 °C) for several hours, followed by quenching with aqueous ammonia to yield hydroxyl-substituted pyrazolo[3,4-d]pyrimidin-4-ol derivatives.
- Reaction conditions:
- Reagents: Pyrazolo[3,4-d]pyrimidine precursor and phosphoryl chloride
- Solvent: Anhydrous DMF
- Temperature: 70 °C
- Time: 3 hours
- Work-up: Pouring onto ice, neutralization with aqueous ammonia (pH ~8), filtration, washing, recrystallization
- Yield: 60–82%
- Product: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a white powder
- Characterization: Melting point, NMR spectra consistent with hydroxyl substitution at 4-position
This method is adaptable for introducing the 2-chlorophenyl group at N1 by using appropriately substituted pyrazole precursors.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents & Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N1-substituted-5-amino-4-cyanopyrazole + malononitrile/diethylmalonate | Sodium ethoxide, reflux in ethanol (7 h) | Cyclization under basic reflux | 60–82 | Produces 6-substituted pyrazolopyrimidines with 4-OH group possible |
| 2 | Dichloro-substituted pyrazolopyrimidine + 3-chloroaniline | Reflux in absolute ethanol (5 h) | Aromatic nucleophilic substitution | ~65 | Primarily for amino substitution; adaptable for hydroxyl group introduction |
| 3 | Pyrazolopyrimidine precursor + phosphoryl chloride | DMF, 70 °C, 3 h; quench with aqueous ammonia | Chlorination followed by hydrolysis | 60–82 | Efficient for 4-hydroxy derivatives; adaptable for N1 substitution |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic proton shifts for the pyrazolo[3,4-d]pyrimidine ring protons and aromatic substituents confirm the structure. Hydroxyl substitution at the 4-position typically shows a singlet corresponding to the hydroxyl proton and shifts in adjacent aromatic protons.
- Melting Points: Consistent melting points in the range of 208–296 °C indicate purity and correct crystallinity of the products.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine contents match calculated values, confirming the substitution pattern.
- Crystallography: X-ray diffraction studies on related pyrazolo[3,4-d]pyrimidine derivatives show nearly planar fused ring systems, supporting the structural assignments.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Several studies have reported that pyrazolo[3,4-D]pyrimidine derivatives, including 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL, demonstrate significant inhibitory effects against various pathogens. For instance, compounds synthesized with this moiety showed promising results against bacterial strains like Pseudomonas aeruginosa and fungal strains such as Candida albicans .
- Analgesic and Anti-inflammatory Effects : In vivo studies have indicated that certain derivatives exhibit substantial analgesic and anti-inflammatory properties. For example, specific analogs were evaluated for their ability to reduce pain and inflammation effectively .
- Gastrointestinal Protection : Some compounds within this class have shown protective effects on the gastrointestinal tract, offering a potential alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) which often lead to gastrointestinal complications .
A comprehensive evaluation of the biological activities of this compound reveals its multifaceted applications:
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical and experimental settings:
- A study published in Acta Poloniae Pharmaceutica demonstrated the synthesis of various pyrazolo[3,4-D]pyrimidine derivatives and their biological evaluations. Among these, the compound exhibited notable antimicrobial activity alongside favorable toxicity profiles .
- Another research highlighted the compound's role as a potential lead in developing new analgesics. The study focused on its mechanism of action and interaction with pain pathways in animal models .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s lipophilicity allows it to easily diffuse into cells and interact with intracellular targets .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 5334-29-2)
- Structural Difference : Chlorine at the para position of the phenyl ring vs. ortho in the target compound.
- Physicochemical Properties: Molecular weight 246.66 g/mol (C₁₁H₇ClN₄O) vs. 247.66 g/mol for the 2-chlorophenyl analog (assuming similar formula).
- Activity: No direct activity data provided, but positional isomerism often affects target selectivity. For example, PDE9 inhibitors with ortho substituents show higher binding affinity due to optimized van der Waals interactions .
Core Modifications: Hydroxyl Group and Ketone Derivatives
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol)
- Structural Difference : Lacks the 2-chlorophenyl group.
- Activity: A well-known xanthine oxidase inhibitor (IC₅₀ ~1.3 µM) used in gout treatment. The absence of the chloro substituent reduces lipophilicity (logP ~0.3 vs. ~2.5 for chlorophenyl analogs), impacting membrane permeability and tissue distribution .
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one
- Structural Difference : Ketone at position 4 instead of a hydroxyl group.
- Activity: Ketone derivatives often exhibit altered hydrogen-bonding capacity. For instance, PDE9 inhibitors with a 4-one moiety demonstrate nanomolar inhibitory activity (e.g., compound 1 in : IC₅₀ ~5 nM) due to enhanced interactions with catalytic domains .
Substituent Variations: Alkyl and Aromatic Groups
1-(3-Chloro-4-methyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Structural Difference: Additional methyl and amino groups.
- Such modifications are common in kinase inhibitors to improve selectivity .
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference : Chlorobenzyl and methoxyethyl substituents.
- Implications : The benzyl group enhances lipophilicity (logP ~3.0), favoring CNS penetration, while the methoxyethyl chain improves solubility. Such balancing is critical in optimizing pharmacokinetics .
Tabulated Comparison of Key Analogs
Biological Activity
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.
- Chemical Formula : C11H7ClN4O
- Molecular Weight : 246.65 g/mol
- CAS Number : 5334-29-2
Antimicrobial Activity
Research indicates that pyrazolo[3,4-D]pyrimidine derivatives exhibit notable antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated effective inhibition against several pathogens.
Table 1: Antimicrobial Efficacy of Pyrazolo Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 4a | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.18 | 0.20 | Escherichia coli |
| 7b | 0.15 | 0.18 | Candida albicans |
| 7b | 0.15 | 0.18 | Overall Best Activity |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate strong antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-D]pyrimidine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Effects on MCF-7 Cells
In a recent study, compound 5i , structurally related to our compound of interest, was tested on MCF-7 breast cancer cells. The results demonstrated:
- IC50 Value : 0.3 µM
- Induction of apoptosis
- Inhibition of cell migration
- Suppression of cell cycle progression leading to DNA fragmentation
These findings suggest that similar compounds may exhibit potent anticancer activity through multiple mechanisms .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds derived from the pyrazolo[3,4-D]pyrimidine scaffold have shown promising anti-inflammatory effects.
Table 2: Anti-inflammatory Efficacy Comparison
| Compound | % Inhibition at 4h | % Inhibition at 5h |
|---|---|---|
| Compound A | 43.17% | 26.67% |
| Compound B | 40.91% | 35.56% |
| Indomethacin (Standard) | 47.72% | 42.22% |
The data indicates that certain derivatives can surpass the standard anti-inflammatory drug indomethacin in efficacy .
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via diazomethane-mediated cyclization in dichloromethane at low temperatures (–20 to –15°C) with triethylamine as a catalyst . Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) is critical to isolate the product . For derivatives, refluxing with chloranil in xylene (25–30 hours) followed by NaOH extraction improves purity . Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC/HPLC .
Basic: What analytical techniques are critical for characterizing this compound's purity and structure?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) resolve aromatic protons (δ = 7.44–8.29 ppm) and confirm substituent positions .
- HPLC : Validates purity (>95%) and detects impurities using reverse-phase columns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous pyrazolo[3,4-d]pyrimidines .
Advanced: How do structural modifications at the chlorophenyl group affect the compound's physicochemical properties?
Answer:
Substituent position (2-chloro vs. 4-chloro) alters electronic effects and steric hindrance. For example:
- Solubility : 2-Chloro derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
- Reactivity : 4-Chloro analogs show faster nucleophilic substitution rates in polar aprotic solvents .
Comparative studies using DSC and polarized light microscopy can quantify melting point variations .
Advanced: What strategies resolve contradictions in reported solubility data for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Controlled Solvent Systems : Use DMSO-water mixtures for solubility assays, as polarity gradients reduce variability .
- Temperature Dependence : Measure solubility at standardized temperatures (e.g., 25°C) to align with literature protocols .
- Crystal Polymorphism Screening : Differential scanning calorimetry (DSC) identifies metastable forms that may skew solubility data .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H333 hazard) .
- Storage : Store at –20°C in airtight containers for long-term stability; transport at 0°C to prevent degradation .
- Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services .
Advanced: How can reaction byproducts be minimized during synthesis?
Answer:
- Stoichiometric Control : Limit excess diazomethane to prevent over-alkylation .
- Reflux Optimization : Extended reflux in xylene (30+ hours) with chloranil oxidizes intermediates, reducing side-product formation .
- Chromatographic Purification : Gradient elution (ethyl acetate/hexane) removes unreacted starting materials .
Basic: What storage conditions ensure the compound's stability for long-term studies?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccation : Use silica gel packs to mitigate hydrolysis in humid environments .
- Stability Monitoring : Conduct quarterly HPLC checks to detect degradation (e.g., dechlorination or oxidation) .
Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to steer electrophilic substitution to the 6-position .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylation at the 3-position .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding synthetic design .
Basic: What spectroscopic signatures distinguish this compound from its structural analogs?
Answer:
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ confirms the 4-ol tautomer .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 248.1) differentiates it from trifluoro- or methyl-substituted derivatives .
- UV-Vis : A λₘₐ₃ at 275 nm (ε = 1.2 × 10⁴ L/mol·cm) is characteristic of the pyrazolo[3,4-d]pyrimidine core .
Advanced: What methodologies validate the compound's biological target engagement in kinase inhibition assays?
Answer:
- SPR Biosensors : Measure binding kinetics (KD) to recombinant kinases like PIM1 .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates post-treatment .
- X-ray Co-crystallography : Resolve binding modes (e.g., hinge-region interactions) for structure-activity relationship (SAR) refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
